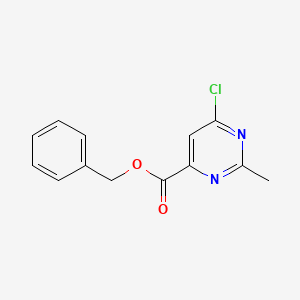
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied due to their significant biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate typically involves the nucleophilic substitution of a chlorinated pyrimidine derivative. One common method starts with the reaction of 2-chloro-4-methylpyrimidine with benzyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, benzyl alcohol, reflux conditions.
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Benzyl 6-amino-2-methylpyrimidine-4-carboxylate.
Oxidation: Benzyl 6-chloro-2-carboxylpyrimidine-4-carboxylate.
Reduction: this compound derivatives.
Scientific Research Applications
Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Chloro-4-methylpyrimidine: A precursor in the synthesis of Benzyl 6-chloro-2-methylpyrimidine-4-carboxylate.
Benzyl 6-amino-2-methylpyrimidine-4-carboxylate: A derivative formed through nucleophilic substitution.
6-Chloro-2-methylpyrimidine-4-carboxylic acid: An oxidized form of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
benzyl 6-chloro-2-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-15-11(7-12(14)16-9)13(17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
DZOMIPLOEOFNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















